VLX600

Beschreibung

Eigenschaften

IUPAC Name |

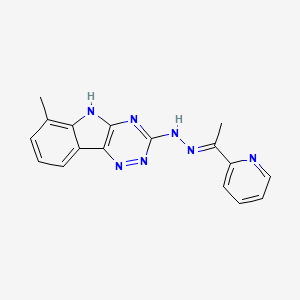

6-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7/c1-10-6-5-7-12-14(10)19-16-15(12)22-24-17(20-16)23-21-11(2)13-8-3-4-9-18-13/h3-9H,1-2H3,(H2,19,20,23,24)/b21-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOSBPRTQFFUOA-SRZZPIQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=C(C)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C(\C)/C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327031-55-0 | |

| Record name | VLX-600 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327031550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VLX-600 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZO6DG19MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

VLX600: An In-Depth Technical Guide on its Iron Chelation Properties and Anti-Cancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

VLX600 is a novel anti-cancer agent characterized by its potent iron chelation properties. This document provides a comprehensive technical overview of the core mechanisms of this compound, focusing on its ability to interfere with intracellular iron metabolism. This interference leads to a cascade of events including the inhibition of mitochondrial respiration, stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), and induction of tumor cell death. This guide consolidates quantitative data on its efficacy, details key experimental methodologies, and visualizes the intricate signaling pathways affected by this compound. The information presented herein is intended to support further research and development of this compound and other iron-chelating compounds in oncology.

Introduction

Cancer cells exhibit an increased demand for iron compared to normal cells, a phenomenon known as "iron addiction." This dependency is due to the critical role of iron in various cellular processes essential for tumor growth and proliferation, including DNA synthesis, cellular respiration, and metabolic adaptation. Consequently, targeting iron metabolism has emerged as a promising therapeutic strategy in oncology. This compound is a small molecule that has been identified as a potent iron chelator with significant anti-tumor activity.[1][2] It was designed to exploit the iron dependency of cancer cells, leading to selective cytotoxicity in the tumor microenvironment.[1] Preclinical studies have demonstrated its efficacy in various cancer models, and it has undergone a Phase I clinical trial in patients with advanced solid tumors.[3][4] This technical guide delves into the fundamental iron chelation properties of this compound and the subsequent molecular mechanisms that contribute to its anti-cancer effects.

Iron Chelation Properties of this compound

This compound is a triazinoindolyl-hydrazone that functions as a tridentate (N,N,N) ligand, enabling it to bind to metal ions. Its interaction with iron is central to its mechanism of action.

Metal Binding Affinity and Specificity

Studies have shown that this compound forms complexes with several essential metal ions. The order of its binding affinity at a physiological pH of 7.4 has been determined to be: Cu(II) > Fe(II) > Zn(II).[2][5] Notably, cyclic voltammetry has revealed a strong preference for the ferrous (Fe(II)) state of iron over the ferric (Fe(III)) state.[2][5] This preference is significant as Fe(II) is a critical cofactor for numerous intracellular enzymes involved in processes that are often dysregulated in cancer.

Spectroscopic Analysis of Iron Complexation

The interaction between this compound and iron has been characterized using UV-visible spectrophotometry. The formation of a this compound-iron complex results in a shift in the absorbance spectrum, which can be monitored to study the kinetics and stoichiometry of the binding reaction.[6][7]

Quantitative Data

In Vitro Cytotoxicity

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity across various tumor types.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 0.039 |

| CH1/PA-1 | Ovarian Teratocarcinoma | 0.14 |

| SW480 | Colon Adenocarcinoma | 0.21 |

| Colo205 | Colon Adenocarcinoma | 0.23 |

| Colo320 | Colon Adenocarcinoma | 0.51 |

| MCF-7 | Breast Adenocarcinoma | 0.18 |

| IMR-32 | Neuroblastoma | ~0.4 |

| Sk-N-BE(2) | Neuroblastoma | ~0.4 |

Table 1: In Vitro Cytotoxicity of this compound in various human cancer cell lines.[2][5] The IC50 values for neuroblastoma cell lines are approximate values as reported in the literature.[8]

Experimental Protocols

UV-Visible Spectrophotometry for Iron Chelation

This protocol outlines the method to characterize the interaction between this compound and iron (II/III) ions.

Objective: To determine the formation and stoichiometry of the this compound-iron complex.

Materials:

-

This compound

-

FeCl2 or FeCl3 solution of known concentration

-

Buffer solution (e.g., 30% (v/v) DMSO/H2O at pH 7.4)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the iron salt in the buffer solution.

-

Incubate the solutions for a specified time to allow for complex formation.

-

Measure the absorbance spectra of the solutions over a relevant wavelength range (e.g., 200-800 nm).

-

The formation of the this compound-iron complex is indicated by changes in the absorbance spectrum, such as the appearance of new peaks or shifts in existing peaks. For the Fe(II)-VLX600 complex, a new band appears around 580 nm.[1]

-

Analyze the data to determine the stoichiometry of the complex and the binding affinity.

MTT Assay for Cytotoxicity

This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the IC50 value of this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9][10][11]

Seahorse XF Cell Mito Stress Test for Mitochondrial Respiration

This protocol outlines the use of the Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration.

Objective: To assess the impact of this compound on the oxygen consumption rate (OCR) and key parameters of mitochondrial function.

Materials:

-

Cancer cell line of interest

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant

-

Assay medium (e.g., DMEM supplemented with glucose, pyruvate, and glutamine)

-

This compound

-

Mitochondrial stress test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.

-

Seahorse XF Analyzer

Procedure:

-

Seed the cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

On the day of the assay, replace the culture medium with the pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the injector ports of the sensor cartridge with this compound and the mitochondrial stress test compounds.

-

Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the basal OCR, followed by sequential injections of this compound, oligomycin, FCCP, and rotenone/antimycin A, measuring OCR after each injection.

-

Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[12][13][14][15]

Signaling Pathways and Mechanisms of Action

The iron chelation activity of this compound triggers a series of downstream effects that contribute to its anti-cancer properties.

Inhibition of Mitochondrial Respiration

Iron is an essential component of the iron-sulfur clusters and heme groups within the electron transport chain (ETC) complexes in mitochondria. By chelating intracellular iron, this compound disrupts the function of these complexes, leading to the inhibition of mitochondrial respiration.[7][8] Specifically, this compound has been reported to inhibit complexes I, II, and IV of the ETC.[8] This disruption of oxidative phosphorylation (OXPHOS) leads to a bioenergetic catastrophe in cancer cells, particularly those in the nutrient-deprived and hypoxic core of solid tumors, which are highly dependent on mitochondrial function.[1]

Caption: this compound-mediated inhibition of mitochondrial respiration.

Stabilization of HIF-1α

Hypoxia-Inducible Factor-1α (HIF-1α) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which are iron-dependent. This hydroxylation targets HIF-1α for proteasomal degradation. By chelating the iron required for PHD activity, this compound inhibits the degradation of HIF-1α, leading to its stabilization even under normoxic conditions.[1][4][16] The stabilized HIF-1α then translocates to the nucleus, where it promotes the transcription of genes involved in glycolysis, angiogenesis, and other adaptive responses. While this can be a survival mechanism for some cells, in the context of the bioenergetic crisis induced by this compound, the shift to glycolysis may not be sufficient to meet the energy demands of cancer cells, contributing to cell death.

Caption: this compound-induced stabilization of HIF-1α.

Potential Role in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[17][18] While direct studies on this compound and ferroptosis are limited, its role as an iron chelator suggests a potential link. By modulating intracellular iron availability, this compound could influence the processes that lead to lipid peroxidation. Iron is a catalyst in the Fenton reaction, which generates highly reactive hydroxyl radicals that can initiate lipid peroxidation. The chelation of iron by this compound could, in theory, inhibit ferroptosis by reducing the pool of catalytically active iron. However, the complex interplay between iron homeostasis and ferroptosis means that the precise effect of this compound on this pathway requires further investigation. It is also possible that under certain conditions, the disruption of iron-containing antioxidant enzymes by this compound could sensitize cells to ferroptosis.

Caption: Potential interplay of this compound with the ferroptosis pathway.

Inhibition of Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is an iron-dependent enzyme that is essential for DNA synthesis and repair by converting ribonucleotides to deoxyribonucleotides. The activity of RNR is a rate-limiting step in DNA replication. Iron chelators have been shown to inhibit RNR activity by depriving the enzyme of its essential iron cofactor.[19][20][21] Although direct enzymatic assays with this compound and purified RNR are not widely reported, its iron-chelating properties strongly suggest that it would inhibit RNR, thereby contributing to its anti-proliferative effects.

Caption: Proposed inhibition of Ribonucleotide Reductase by this compound.

Clinical Development

This compound entered a Phase I clinical trial (NCT02222363) to evaluate its safety and tolerability in patients with refractory advanced solid tumors.[4][5] The study was an open-label, dose-escalation trial where this compound was administered intravenously.[4] The trial was terminated early due to slow recruitment.[3] The results showed that this compound was reasonably well tolerated, with the most common drug-related adverse events being fatigue, nausea, and constipation.[3] No maximum tolerated dose (MTD) was identified.[3] While no objective responses were observed, stable disease was noted in some patients.[3]

Conclusion

This compound represents a promising class of anti-cancer agents that target the metabolic vulnerability of tumors by chelating intracellular iron. Its multifaceted mechanism of action, including the inhibition of mitochondrial respiration and the stabilization of HIF-1α, underscores the potential of this therapeutic strategy. The data and protocols presented in this technical guide provide a foundation for further investigation into the full therapeutic potential of this compound and the development of next-generation iron chelators for cancer therapy. Future research should focus on elucidating its precise role in ferroptosis, conducting detailed enzymatic studies with key iron-dependent proteins, and exploring combination therapies to enhance its anti-tumor efficacy.

References

- 1. Differential in vitro and cellular effects of iron chelators for hypoxia inducible factor hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iron Chelators in the Management of Autoimmune-Induced Alopecia: A Focus on Hypoxia-Inducible Factor 1 Modulation and Hair Restoration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 6. A Comparative Study on the Complexation of the Anticancer Iron Chelator this compound with Essential Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. texaschildrens.org [texaschildrens.org]

- 10. protocols.io [protocols.io]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of Mitochondrial Respiration and Glycolysis in Ex Vivo Retinal Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. agilent.com [agilent.com]

- 16. mdpi.com [mdpi.com]

- 17. Ferroptosis: death by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Making sure you're not a bot! [academiccommons.columbia.edu]

- 19. Alterations of ribonucleotide reductase activity following induction of the nitrite-generating pathway in adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]

- 21. Ribonucleotide reductase activity in intact mammalian cells: stimulation of enzyme activity by MgCl2, dithiothreitol, and several nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of VLX600 on Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VLX600 is a novel anti-cancer agent that has demonstrated significant efficacy, particularly against quiescent and metabolically stressed tumor cells found in the nutrient-deprived microenvironments of solid tumors. Its primary mechanism of action involves the disruption of mitochondrial function, leading to a bioenergetic crisis and subsequent cell death. This technical guide provides an in-depth analysis of the effects of this compound on mitochondrial respiration, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. This compound, identified as an iron chelator, potently inhibits oxidative phosphorylation (OXPHOS), leading to a significant reduction in mitochondrial respiration and ATP production. This guide aims to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction

Cancer cells within solid tumors often exist in metabolically compromised environments characterized by hypoxia and low nutrient availability. In these regions, cells may enter a quiescent state, rendering them resistant to conventional chemotherapies that target rapidly proliferating cells. This compound has emerged as a promising therapeutic agent that specifically targets the metabolic vulnerabilities of these dormant cancer cells. By inhibiting mitochondrial respiration, this compound triggers a cascade of events culminating in an energy crisis and cell death, offering a novel strategy to eradicate residual tumor cell populations and prevent relapse.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's primary mode of action is the inhibition of mitochondrial respiration, the central hub of cellular energy production. This is achieved through its properties as an iron chelator, as iron is an essential cofactor for the function of several components of the electron transport chain (ETC).

Effect on the Electron Transport Chain

This compound has been reported to inhibit complexes I, II, and IV of the mitochondrial electron transport chain.[1] This multi-targeted inhibition effectively shuts down the flow of electrons, a critical process for the generation of the proton gradient across the inner mitochondrial membrane that drives ATP synthesis.

dot

Caption: this compound inhibits Complexes I, II, and IV of the ETC.

Impact on Oxygen Consumption and ATP Production

The inhibition of the ETC by this compound leads to a measurable decrease in the oxygen consumption rate (OCR) of cancer cells.[1] This disruption in oxidative phosphorylation results in a significant drop in cellular ATP levels, triggering a bioenergetic catastrophe, particularly in cells that are heavily reliant on mitochondrial respiration for their energy needs.[2]

Quantitative Data on this compound's Effects

Cytotoxicity

This compound exhibits potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in neuroblastoma and colon cancer cells.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| IMR-32 | Neuroblastoma | 206 ± 9 | [1] |

| Sk-N-BE(2) | Neuroblastoma | 326 ± 37 | [1] |

| HCT 116 | Colon Carcinoma | ~10,000 (in spheroids) | [2] |

Oxygen Consumption Rate (OCR)

Treatment with this compound leads to a dose-dependent decrease in the basal oxygen consumption rate in cancer cells.

| Cell Line | This compound Concentration (nM) | Time Point | % Decrease in Basal OCR (approx.) | Reference |

| IMR-32 | 200 | 240 min | 40% | [1] |

| IMR-32 | 400 | 240 min | 60% | [1] |

Experimental Protocols

Seahorse XF Cell Mito Stress Test

This assay is crucial for assessing the impact of this compound on mitochondrial respiration by measuring OCR and extracellular acidification rate (ECAR).

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., IMR-32, Sk-N-BE(2)) in a Seahorse XF96 cell culture microplate at an appropriate density (e.g., 40,000 cells/well) and allow them to adhere overnight.

-

Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF DMEM medium, pH 7.4, supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Compound Loading: Load the injector ports of the Seahorse XF sensor cartridge with the following compounds:

-

Port A: this compound (e.g., 200 nM, 400 nM) or vehicle control.

-

Port B: Oligomycin (e.g., 1.5 µM).

-

Port C: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (e.g., 1.0 µM).

-

Port D: Rotenone/Antimycin A (e.g., 1.0 µM / 0.5 µM).

-

-

Assay Execution: Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer. This involves sequential injections of the loaded compounds and measurement of OCR and ECAR.

dot

Caption: Workflow for Seahorse XF Cell Mito Stress Test.

Cellular ATP Level Measurement

This assay quantifies the impact of this compound on the total cellular ATP pool.

Protocol:

-

Cell Treatment: Plate cells in a 96-well plate and treat with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).

-

ATP Measurement: Utilize a commercial ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

Lysis and Luminescence: Add the ATP reagent directly to the wells, which lyses the cells and provides the substrate for the luciferase reaction.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ATP present.

Downstream Effects and Signaling Pathways

The inhibition of mitochondrial respiration by this compound triggers a cascade of downstream cellular responses.

dot

Caption: Signaling cascade initiated by this compound.

The profound decrease in ATP levels leads to a bioenergetic crisis.[2] In response, cancer cells attempt to compensate by upregulating glycolysis, as evidenced by an increase in the extracellular acidification rate (ECAR).[1] However, in the nutrient-limited tumor microenvironment, this glycolytic shift is often insufficient to meet the cell's energy demands.

Furthermore, the energy stress induced by this compound leads to the inhibition of the mTOR signaling pathway, a key regulator of cell growth and proliferation.[1] While autophagy is typically a survival mechanism under metabolic stress, this compound treatment has been associated with an insufficient autophagic response, further contributing to cell death.[1]

Conclusion

This compound represents a promising therapeutic strategy for targeting the metabolic vulnerabilities of cancer cells, particularly those residing in the challenging microenvironments of solid tumors. Its ability to inhibit mitochondrial respiration at multiple sites within the electron transport chain leads to a profound and often irreversible bioenergetic crisis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers seeking to further investigate the mechanism of action of this compound and to explore its potential in novel anti-cancer therapeutic strategies. Further research is warranted to elucidate the precise molecular interactions between this compound and the individual mitochondrial complexes to refine our understanding of its inhibitory profile.

References

The Discovery and Development of VLX600: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VLX600 is a novel small molecule that has shown promise as an anti-cancer agent. Identified through screens for compounds selectively targeting quiescent cancer cells in the nutrient-deprived and hypoxic microenvironments of solid tumors, this compound functions as an iron chelator, leading to the inhibition of mitochondrial respiration and subsequent bioenergetic catastrophe in tumor cells.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the experimental data and methodologies that underpin our current understanding of this compound.

Introduction

Solid tumors are characterized by a heterogeneous microenvironment, with regions of poor vascularization leading to hypoxia and nutrient deprivation. Cancer cells in these areas often enter a quiescent or slowly proliferating state, rendering them resistant to conventional chemotherapies that target rapidly dividing cells. The discovery of this compound stemmed from a strategy to specifically eliminate these resilient tumor cell populations.

This compound is a triazinoindolyl-hydrazone compound that exhibits preferential cytotoxicity towards quiescent cells within 3-D colon cancer microtissues.[3] Its development has been guided by its unique mechanism of action, which involves the disruption of intracellular iron metabolism, a critical process for mitochondrial function and cellular bioenergetics.

Mechanism of Action

This compound's primary mechanism of action is the chelation of intracellular iron, which is essential for the function of iron-sulfur clusters and heme groups within the electron transport chain in mitochondria. By sequestering iron, this compound disrupts mitochondrial oxidative phosphorylation (OXPHOS), leading to a sharp decrease in cellular ATP production. This "bioenergetic catastrophe" ultimately triggers tumor cell death.

Several key signaling pathways are implicated in the cellular response to this compound:

-

HIF-1α Signaling: In response to mitochondrial dysfunction and the resulting hypoxic stress, cells often activate the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. This leads to a metabolic shift towards glycolysis.[4]

-

mTOR Signaling: this compound has been shown to inhibit the phosphorylation of downstream targets of the mTOR pathway, such as 4EBP1 and p70S6K, which are crucial regulators of protein synthesis and cell growth.

-

Homologous Recombination (HR) Repair: this compound has been found to disrupt the HR DNA repair pathway by inhibiting iron-dependent histone lysine demethylases (KDMs). This leads to a reduction in the recruitment of essential repair proteins like RAD51 to sites of DNA double-strand breaks.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound from various preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |

| HCT116 | Colon Carcinoma | ~6 (in 3D microtissues) | 72h incubation | [3] |

| HT29 | Colon Adenocarcinoma | Not specified | Not specified | [3] |

| SW620 | Colorectal Adenocarcinoma | Not specified | Not specified | [3] |

| RKO | Colon Carcinoma | Not specified | Not specified | [3] |

| DLD-1 | Colorectal Adenocarcinoma | Not specified | Not specified | [3] |

| OVCAR-8 | Ovarian Cancer | Not specified | Not specified | [1][2] |

| PEO14 | Ovarian Cancer | Not specified | Not specified | [1][2] |

| OV90 | Ovarian Cancer | Not specified | Not specified | [1][2] |

| U251 | Glioblastoma | Not specified | Not specified | |

| NCH644 | Glioblastoma Stem-like Cells | Not specified | Not specified | |

| Kelly | Neuroblastoma (MYCN-amplified) | Not specified | Not specified | |

| SK-N-AS | Neuroblastoma (MYCN non-amplified) | Not specified | Not specified |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| HCT116 | Colon Carcinoma | 16 mg/kg, i.v., twice daily for 5 days | Significant retardation of tumor growth | |

| HT29 | Colon Adenocarcinoma | 16 mg/kg, i.v., twice daily for 5 days | Significant inhibition of tumor growth | |

| NCH644 (Organotypic brain slice) | Glioblastoma Stem-like Cells | Not specified | Complete elimination of tumors | |

| Neuroblastoma | Neuroblastoma | Not specified | Not specified | [5] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxicity of this compound against adherent cancer cell lines like HCT116.

Materials:

-

HCT116 cells

-

McCoy's 5a Medium with 10% FBS

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Clonogenic Assay

This assay assesses the long-term survival and proliferative capacity of cancer cells after treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete culture medium

-

This compound

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

PBS

Procedure:

-

Treat a sub-confluent flask of cells with various concentrations of this compound for 24 hours.

-

Trypsinize the cells and perform a cell count.

-

Seed a known number of cells (e.g., 500-1000 cells) into 6-well plates. The seeding density should be optimized for each cell line to obtain discrete colonies.

-

Incubate the plates for 10-14 days at 37°C in a 5% CO2 incubator, allowing colonies to form.

-

Wash the plates with PBS.

-

Fix the colonies with ice-cold methanol for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 15 minutes.[6]

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

Western Blotting for mTOR Pathway Proteins

This protocol details the detection of key phosphorylated proteins in the mTOR signaling pathway following this compound treatment.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-mTOR (Ser2448)

-

mTOR

-

Phospho-p70S6K (Thr389)

-

p70S6K

-

β-actin (loading control)

-

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Lyse the treated cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL detection reagent and an imaging system.

-

Analyze the band intensities relative to the loading control.

In Vivo Xenograft Tumor Model

This protocol describes the establishment and monitoring of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Cancer cell line (e.g., HCT116)

-

Matrigel (optional)

-

This compound formulation for injection

-

Calipers

Procedure:

-

Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, to improve tumor take rate).

-

Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., intravenous injection).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

References

- 1. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

VLX600: A Comprehensive Technical Guide on a Novel Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

VLX600 is a small molecule compound that has demonstrated significant potential as an anti-cancer agent. Its unique mechanism of action, which involves the chelation of iron and subsequent inhibition of mitochondrial oxidative phosphorylation (OXPHOS), sets it apart from traditional chemotherapeutic drugs. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound. It details the compound's effects on key signaling pathways, summarizes quantitative data from various studies, and provides detailed protocols for essential experiments used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Chemical Structure and Properties

This compound, with the chemical formula C₁₇H₁₅N₇, is a triazino[5,6-b]indole derivative.[1][2] Its structure is characterized by a planar heterocyclic core, which is crucial for its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(2-pyridinyl)-ethanone, 2-(6-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)hydrazone | [1] |

| Molecular Formula | C₁₇H₁₅N₇ | [1][2] |

| Molecular Weight | 317.35 g/mol | [2] |

| CAS Number | 327031-55-0 | [1] |

| Appearance | Dark yellow powder | [1] |

| Solubility | DMSO: 25 mg/mL; Ethanol: ≤1mg/ml | [1] |

| SMILES String | CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=C(C)C4=CC=CC=N4 | [2] |

| Storage | -20°C | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily centered on its ability to chelate iron and disrupt cellular metabolism.

Inhibition of Oxidative Phosphorylation (OXPHOS)

This compound is a potent iron-chelating agent.[2][3] By binding to intracellular iron, it disrupts the function of iron-containing proteins essential for mitochondrial respiration. This leads to a significant reduction in oxidative phosphorylation, the primary process by which cells generate ATP. The resulting decrease in ATP levels creates a bioenergetic crisis, particularly in the metabolically compromised microenvironments of solid tumors.[1]

Disruption of Homologous Recombination

Recent studies have revealed that this compound also disrupts the homologous recombination (HR) DNA repair pathway.[3] This activity is linked to its iron chelation properties, as it inhibits the function of iron-dependent histone lysine demethylases (KDMs), such as KDM4A.[3] Inhibition of KDMs leads to altered histone methylation states, which in turn impairs the recruitment of key HR proteins like RAD51 to sites of DNA double-strand breaks. This disruption of DNA repair sensitizes cancer cells to DNA-damaging agents and PARP inhibitors.

Modulation of the mTOR Signaling Pathway

This compound has been shown to inhibit the phosphorylation of downstream effectors of the mTOR signaling pathway, namely 4EBP1 and p70S6K.[1] This inhibition is independent of HIF-1α. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition by this compound contributes to the compound's anti-cancer activity.

Quantitative Data

The anti-cancer activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency.

Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HCT116 | Colon Carcinoma | ~6 (in 3D microtissues) | [1] |

| OVCAR-8 | Ovarian Cancer | Not specified, synergistic with olaparib | [3] |

| PEO14 | Ovarian Cancer | Not specified, synergistic with olaparib | [3] |

| OV90 | Ovarian Cancer | Not specified, synergistic with olaparib | [3] |

Table 3: Preclinical and Clinical Dosage Information

| Study Type | Model | Dosage | Route | Schedule | Reference |

| Preclinical | HCT116 & HT29 xenografts in NMRI mice | ~16 mg/kg | i.v. | b.i.d, 5 days | [1] |

| Phase I Clinical Trial | Patients with refractory advanced solid tumors | 10, 20, 40, 80, 160, and 210 mg | i.v. infusion | Days 1, 8, and 15 of each 28-day cycle | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (ATP Measurement)

This protocol is adapted from a method used to evaluate the cytotoxicity of this compound in cell culture.[3]

Objective: To determine the effect of this compound on the viability of cancer cells by measuring intracellular ATP levels.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

96-well opaque-walled assay plates

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

ATP measurement kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Seed 10,000 cells per well in a 96-well opaque-walled plate in 100 µL of cell culture medium.

-

Incubate the plate for 24 hours to allow cells to adhere.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO).

-

Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the ATP assay reagent according to the manufacturer's instructions.

-

Add 100 µL of the ATP assay reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of mTOR Pathway Proteins

This protocol outlines the general procedure for analyzing the phosphorylation status of mTOR pathway proteins.

Objective: To assess the effect of this compound on the phosphorylation of mTOR, 4EBP1, and p70S6K.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-4EBP1, anti-4EBP1, anti-phospho-p70S6K, anti-p70S6K, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and treat with this compound at the desired concentrations and for the specified time.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the total protein and loading control.

Homologous Recombination (HR) Assay (DR-GFP Reporter Assay)

This protocol is based on the use of a DR-GFP reporter cell line to measure HR efficiency.[2]

Objective: To determine if this compound inhibits homologous recombination repair.

Materials:

-

OVCAR-8-DR-GFP cells (or other suitable DR-GFP reporter cell line)

-

I-SceI expression plasmid

-

Transfection reagent

-

This compound

-

Flow cytometer

Procedure:

-

Transfect the OVCAR-8-DR-GFP cells with the I-SceI expression plasmid to induce a double-strand break in the DR-GFP reporter construct.

-

Plate the transfected cells and allow them to adhere for 2 hours.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate the cells for 72 hours in the continued presence of this compound.

-

Harvest the cells and analyze for GFP expression by flow cytometry.

-

The percentage of GFP-positive cells is indicative of successful HR repair.

-

Express the results as a percentage of the vehicle-treated control.

In Vitro Histone Demethylase (KDM) Activity Assay

This protocol is for measuring the enzymatic activity of a histone demethylase in the presence of this compound.[1]

Objective: To determine if this compound directly inhibits the activity of histone lysine demethylases.

Materials:

-

Purified recombinant KDM4A (or other KDM)

-

H3K9me3 peptide substrate

-

This compound

-

Assay buffer

-

FeCl₂

-

α-ketoglutarate

-

Ascorbic acid

-

Histone demethylase activity assay kit (e.g., Succinate-Glo™ JmjC Demethylase/Hydroxylase Assay)

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing the purified KDM4A enzyme, H3K9me3 peptide substrate, α-ketoglutarate, ascorbic acid, and FeCl₂ in the assay buffer.

-

Add this compound at various concentrations to the reaction mixture. Include a no-inhibitor control.

-

Initiate the demethylase reaction according to the kit manufacturer's instructions and incubate for the recommended time.

-

Stop the reaction and measure the product formation (e.g., succinate) using the detection reagent provided in the kit.

-

Measure the luminescent signal using a luminometer.

-

Calculate the percent KDM4A activity relative to the no-inhibitor control.

Conclusion

This compound is a promising anti-cancer agent with a novel mechanism of action that targets the metabolic vulnerabilities of cancer cells. Its ability to chelate iron, inhibit oxidative phosphorylation, and disrupt DNA repair pathways provides a multi-pronged attack on tumor growth and survival. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic for a range of cancers. The unique properties of this compound, particularly its efficacy in metabolically compromised tumor microenvironments, suggest its potential for use in combination with other anti-cancer therapies to overcome drug resistance and improve patient outcomes.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]

VLX600: A Targeted Approach to Eradicating Quiescent Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Quiescent cancer cells (QCCs), often located in the hypoxic and nutrient-deprived regions of solid tumors, represent a significant hurdle in oncology.[1] Their dormant state renders them resistant to conventional chemotherapies and radiotherapies that primarily target rapidly proliferating cells, leading to tumor recurrence.[1][2][3] VLX600 is a first-in-class small molecule developed to specifically target the metabolic vulnerabilities of these dormant cells.[2][4] This document provides a comprehensive technical overview of the research on this compound, detailing its mechanism of action, summarizing preclinical and clinical data, and outlining key experimental protocols. This compound functions as a potent iron chelator that disrupts mitochondrial respiration, leading to a bioenergetic catastrophe and selective death of quiescent cancer cells.[1][5][6]

The Challenge of Quiescent Cancer Cells

Solid tumors larger than a few millimeters develop poorly vascularized regions, resulting in microenvironments with low oxygen and nutrient levels.[3] Cancer cells in these areas enter a reversible, non-proliferating G0 state known as quiescence.[1] These QCCs are a major cause of treatment failure, as they can survive therapy and later re-enter the cell cycle, causing tumor regrowth.[2] The unique metabolic state of QCCs, particularly their reliance on mitochondrial oxidative phosphorylation (OXPHOS) in a nutrient-scarce environment, presents a therapeutic window.[1][7]

This compound: Core Mechanism of Action

This compound's efficacy stems from a dual mechanism that exploits the metabolic inflexibility of quiescent cancer cells.

3.1 Iron Chelation

Gene expression analysis revealed that the cellular response to this compound is remarkably similar to that of known iron chelators.[5] Subsequent studies confirmed that this compound directly chelates iron, with a strong preference for the ferrous (Fe²⁺) state over the ferric (Fe³⁺) state.[5][8] This activity is central to its anticancer effects, as the addition of excess iron can rescue cells from this compound-induced death.[9][10] Since cancer cells have an increased iron dependency compared to healthy cells, this provides a degree of tumor selectivity.[8]

3.2 Inhibition of Mitochondrial Respiration

The primary consequence of intracellular iron deprivation by this compound is the inhibition of mitochondrial function.[5][8] Iron is a critical cofactor for the iron-sulfur cluster-containing proteins of the electron transport chain (ETC). By sequestering iron, this compound acts as a mild inhibitor of mitochondrial respiration, leading to a decrease in the oxygen consumption rate and a disruption of oxidative phosphorylation.[3][5][11] This triggers a severe energy crisis, or bioenergetic catastrophe, evidenced by a sharp decrease in cellular ATP levels.[11] Quiescent cells, unable to compensate by upregulating glycolysis due to the glucose-poor environment, are selectively eliminated.[3][7]

References

- 1. Quiescent Cancer Cells—A Potential Therapeutic Target to Overcome Tumor Resistance and Relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. New drug candidate starves dormant cancer cells - Uppsala University [uu.se]

- 4. mb.cision.com [mb.cision.com]

- 5. iron-chelators-target-both-proliferating-and-quiescent-cancer-cells - Ask this paper | Bohrium [bohrium.com]

- 6. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. The iron chelator and OXPHOS inhibitor this compound induces mitophagy and an autophagy-dependent type of cell death in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. | BioWorld [bioworld.com]

Preclinical Profile of VLX600: A Technical Overview for Drug Development Professionals

Introduction:

VLX600 is a novel small molecule that has garnered significant interest in oncology for its unique mechanism of action targeting the metabolic vulnerabilities of cancer cells. Initially identified in a screen for compounds cytotoxic to metabolically stressed tumors, this compound has been investigated as an iron chelator that disrupts mitochondrial function. Subsequent preclinical research has unveiled a multifaceted pharmacological profile, including the ability to disrupt DNA repair pathways and induce specific forms of cell death, highlighting its potential as a standalone agent or in combination therapies. This document provides a comprehensive technical guide to the preclinical studies of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Core Mechanisms of Action

Iron Chelation and Inhibition of Mitochondrial Oxidative Phosphorylation (OXPHOS)

The primary mechanism attributed to this compound is its function as an iron chelator. By sequestering intracellular iron, this compound inhibits iron-dependent enzymes crucial for cellular processes, most notably those involved in mitochondrial respiration. This leads to a significant reduction in oxidative phosphorylation (OXPHOS), depriving cancer cells of a key energy source (ATP). This bioenergetic crisis is particularly effective against quiescent or slowly dividing cells found in the hypoxic and nutrient-poor microenvironments deep within solid tumors, which are often resistant to conventional chemotherapies that target rapidly proliferating cells. The cytotoxic effects of this compound can be reversed by the addition of iron (FeCl₂ and FeCl₃), confirming that its activity is dependent on iron deprivation.

Disruption of Homologous Recombination (HR) via Inhibition of Histone Lysine Demethylases (KDMs)

A pivotal discovery in the preclinical evaluation of this compound is its ability to disrupt homologous recombination (HR), a critical DNA repair pathway for double-strand breaks (DSBs). This effect is mediated, at least in part, by the inhibition of iron-dependent histone lysine demethylases (KDMs), particularly the KDM4 family. By inhibiting KDMs, this compound prevents the necessary chromatin remodeling required for the recruitment of key HR proteins, such as RAD51, to the sites of DNA damage. This pharmacological induction of an "HR-deficient" phenotype in cancer cells creates a synthetic lethal vulnerability that can be exploited by other therapies. For instance, this compound has been shown to synergize with PARP inhibitors (PARPis) and platinum-based agents like cisplatin in HR-proficient ovarian cancer cells.

Induction of Autophagy-Dependent Cell Death and Mitophagy

In response to the metabolic stress induced by OXPHOS inhibition, cancer cells activate survival pathways, including autophagy. However, in several cancer models, such as glioblastoma, this compound-induced autophagy becomes lethal, leading to a form of caspase-independent, autophagy-dependent cell death (ADCD). This process is accompanied by the induction of mitophagy, the selective autophagic clearance of damaged mitochondria. The induction of mitophagy is marked by the increased expression and mitochondrial localization of BNIP3 and BNIP3L. This cell death modality is particularly relevant for apoptosis-resistant tumors.

Quantitative Data Summary

The following tables summarize key quantitative findings from various preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Assay Conditions | Reference |

|---|---|---|---|---|

| HCT116 | Colon Cancer | ~6 | 3-D Microtissue, Quiescent Cells |

| Various | Various | 0.039 - 0.51 | Not Specified | |

Table 2: Synergistic Activity of this compound with PARP Inhibitors

| Cell Line | Cancer Type | Combination Agent | Effect | Reference |

|---|---|---|---|---|

| OVCAR-8 | Ovarian Cancer | Olaparib, Veliparib | Synergistic Cytotoxicity | |

| PEO14 | Ovarian Cancer | Olaparib | Synergistic Cytotoxicity |

| OV90 | Ovarian Cancer | Olaparib | Synergistic Cytotoxicity | |

Table 3: In Vivo Efficacy of this compound

| Cancer Model | Dosing Regimen | Effect | Reference |

|---|---|---|---|

| HCT116 Xenografts (NMRI mice) | ~16 mg/kg, i.v., b.i.d., 5 days | Reduction in tumor growth | |

| HT29 Xenografts (NMRI mice) | ~16 mg/kg, i.v., b.i.d., 5 days | Reduction in tumor growth |

| NCH644 GSC Tumors (Organotypic brain slice) | Not Specified | Complete elimination of tumors | |

Table 4: Antimicrobial Activity of this compound

| Organism | MIC Range (µg/mL) | Reference |

|---|

| Mycobacterium abscessus | 4 - 16 | |

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental designs associated with this compound preclinical studies.

Caption: this compound inhibits DNA repair by chelating iron, a necessary cofactor for KDM4 histone demethylases.

Caption: this compound induces metabolic stress and cell death by inhibiting mitochondrial OXPHOS.

Caption: Experimental workflow for assessing this compound's effect on RAD51 foci formation after DNA damage.

Detailed Experimental Protocols

Homologous Recombination (HR) Analysis (DR-GFP Assay)

-

Objective: To quantify the efficiency of HR-mediated DNA repair.

-

Methodology:

-

OVCAR-8-DR-GFP cells, which contain an integrated HR reporter cassette, are transfected with an I-SceI endonuclease expression plasmid to induce a site-specific DSB.

-

Two hours after plating, cells are treated with varying concentrations of this compound or vehicle control.

-

Cells are cultured for an additional 72 hours in the continued presence of the drug.

-

Successful HR repair of the DSB reconstitutes a functional GFP gene.

-

The percentage of GFP-positive cells is quantified using flow cytometry, serving as a direct measure of HR efficiency.

-

Analysis of RAD51 Foci Formation

-

Objective: To visualize the recruitment of the RAD51 recombinase to sites of DNA damage.

-

Methodology:

-

HR-proficient cells (e.g., OVCAR-8, PEO14) are cultured on coverslips.

-

Cells are pre-treated with 100 nmol/L this compound or a vehicle control for 2 hours.

-

DNA double-strand breaks are induced by exposing cells to 2 Gy of ionizing radiation.

-

The cells are incubated for an additional 6 hours to allow for protein recruitment to damage sites.

-

Cells are then fixed, permeabilized, and co-immunostained with primary antibodies against RAD51 and a DNA damage marker (e.g., γ-H2AX).

-

Following incubation with fluorescently-labeled secondary antibodies, the coverslips are mounted and imaged using fluorescence microscopy.

-

The number of co-localized RAD51 and γ-H2AX foci per cell is manually counted to assess the efficiency of RAD51 recruitment.

-

Cell Viability and Colony Formation Assays

-

Objective: To assess the cytotoxic and cytostatic effects of this compound, alone or in combination.

-

Methodology:

-

For synergy experiments, ovarian cancer cells (OVCAR-8, PEO14, OV90) are plated and allowed to adhere for 4 hours.

-

Cells are then treated with indicated concentrations of this compound, a PARP inhibitor (e.g., olaparib), or a combination of both.

-

The cells are cultured for 8 to 14 days to allow for the formation of colonies from single surviving cells.

-

Colonies are then stained with crystal violet and manually counted.

-

The results are normalized to vehicle-treated control cells to determine the effect of the treatments on cell survival and proliferation.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Human colon cancer cells (HCT116 or HT29) are subcutaneously injected into immunocompromised mice (e.g., NMRI).

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered intravenously (i.v.), for example, at a dose of approximately 16 mg/kg, twice daily (b.i.d), for 5 consecutive days.

-

Tumor volume is measured regularly using calipers throughout the study.

-

At the end of the study, tumors are excised and weighed. Treatment efficacy is determined by comparing the tumor growth rate and final tumor size between the this compound-treated and vehicle-treated groups.

-

Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

The assay is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

A serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the bacteria to be tested (e.g., Mycobacterium abscessus).

-

The plate is incubated under appropriate conditions for the specific microorganism.

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

-

Conclusion

Preclinical studies have characterized this compound as a potent anti-cancer agent with a distinct dual mechanism of action. By acting as an iron chelator, it disrupts mitochondrial energy metabolism, rendering it effective against the quiescent cell populations that contribute to tumor relapse. Furthermore, its ability to inhibit KDM-mediated chromatin remodeling pharmacologically disables the homologous recombination DNA repair pathway. This latter mechanism creates a powerful synthetic lethality with PARP inhibitors and platinum-based chemotherapies, suggesting a clear translational path for this compound in combination regimens for HR-proficient tumors. The induction of autophagy-dependent cell death provides another avenue for treating tumors resistant to traditional apoptosis. Collectively, the robust preclinical data support the continued investigation of this compound as a promising therapeutic agent in oncology.

Methodological & Application

Application Notes: In Vitro Profiling of VLX600

Introduction

VLX600 is a small molecule compound initially identified for its preferential cytotoxicity towards quiescent cells within the metabolically compromised microenvironments of solid tumors. Its primary mechanism of action involves the chelation of intracellular iron, leading to the inhibition of mitochondrial oxidative phosphorylation (OXPHOS).[1][2][3] This disruption of mitochondrial respiration results in reduced cellular ATP levels, induction of autophagy, and ultimately, cell death. Further studies have revealed that this compound can also inhibit iron-dependent histone lysine demethylases (KDMs), thereby disrupting homologous recombination and potentially sensitizing cancer cells to other therapies like PARP inhibitors and platinum-based agents.[4]

These application notes provide detailed protocols for assessing the in vitro effects of this compound on cancer cells, focusing on cell viability, apoptosis, and mitochondrial function.

Chemical Properties

| Property | Value | Reference |

| Synonyms | (Z)-6-Methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1][5]triazino[5,6-b]indole | |

| Appearance | Dark yellow powder | |

| Solubility | 25 mg/mL in DMSO | |

| Storage | Store at -20°C |

Mechanism of Action Pathway

The following diagram illustrates the proposed mechanism of action for this compound.

References

- 1. This compound, an anticancer iron chelator, exerts antimicrobial effects on Mycobacterium abscessus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comparative Study on the Complexation of the Anticancer Iron Chelator this compound with Essential Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. VLX-600 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Application Notes and Protocols for VLX600 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLX600 is a novel small molecule and iron chelator that has demonstrated potent anti-cancer activity, particularly in the metabolically compromised microenvironments of solid tumors. It selectively targets cancer cells by inhibiting mitochondrial respiration, leading to a bioenergetic catastrophe and subsequent cell death. These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key assays.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of mitochondrial function. As an iron chelator, it disrupts intracellular iron metabolism, which is crucial for the electron transport chain. This leads to a reduction in the oxygen consumption rate (OCR) and a decrease in cellular ATP levels, ultimately triggering a protective autophagic response. In the nutrient-limited and hypoxic conditions often found in solid tumors, cancer cells are unable to compensate for this mitochondrial dysfunction through glycolysis, resulting in cell death.

Data Presentation

The following table summarizes the cytotoxic activity of this compound across various cancer cell lines.

| Cell Line | Cancer Type | Treatment Duration (h) | Assay Method | IC50 | Reference |

| HCT 116 | Colon Carcinoma | 72 | Fluorometric Microculture Cytotoxicity Assay | ~6.5 µM | |

| HT-29 | Colon Adenocarcinoma | 72 | Fluorometric Microculture Cytotoxicity Assay | Not specified | |

| SW620 | Colorectal Adenocarcinoma | 72 | Fluorometric Microculture Cytotoxicity Assay | Not specified | |

| IMR-32 | Neuroblastoma | 72 | Resazurin-based | ~200-400 nM | |

| Sk-N-BE(2) | Neuroblastoma | 72 | Resazurin-based | ~200-400 nM |

Signaling Pathway

The diagram below illustrates the proposed signaling pathway of this compound in cancer cells.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in cell culture.

Experimental Protocols

Cell Viability Assay (Resazurin-Based)

This protocol is adapted for determining cell viability after this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well clear-bottom black plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Microplate reader (fluorescence)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Add 10 µL of resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Cells treated with this compound as described in the viability assay protocol (in 6-well plates)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

After this compound treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Mitochondrial Function Assay (Seahorse XF OCR)

This protocol measures the oxygen consumption rate to assess the effect of this compound on mitochondrial respiration.

Materials:

-

Seahorse XF Cell Culture Microplate

-

This compound

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Oligomycin, FCCP, and Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

-

Seahorse XFe/XF96 Analyzer

Procedure:

-

Seed cells in a Seahorse XF plate and allow them to adhere overnight.

-

The next day, treat the cells with this compound for the desired duration (e.g., 4 hours).

-

Prior to the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

-

Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

-

Calibrate the Seahorse XF Analyzer.

-

Load the cell plate into the analyzer and initiate the protocol.

-

Measure the basal OCR before injecting any compounds.

-

Sequentially inject the mitochondrial stress compounds and measure the OCR after each injection to determine key parameters of mitochondrial function.

Western Blot for Autophagy Marker LC3

This protocol is for detecting the conversion of LC3-I to LC3-II, a hallmark of autophagy.

Materials:

-

Cells treated with this compound (in 6-well plates)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against LC3B

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the LC3-II/LC3-I ratio indicates the induction of autophagy.

VLX600 Application Notes and Protocols for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VLX600 in in vivo mouse models of cancer, including recommended dosing, experimental protocols, and an exploration of its mechanism of action.

Introduction

This compound is an investigational small molecule that functions as an iron chelator, leading to the inhibition of mitochondrial respiration. This disruption of cellular energy metabolism has shown anti-cancer activity, particularly in the metabolically stressed microenvironment of solid tumors. Preclinical studies in various cancer models have demonstrated its potential as a therapeutic agent. A Phase I clinical trial in patients with refractory advanced solid tumors has also been conducted, evaluating its safety and tolerability.

Data Summary

The following tables summarize quantitative data related to the administration of this compound in in vivo mouse models and relevant clinical trial data that can inform preclinical study design.

Table 1: this compound Dosage in In Vivo Mouse Models (Example)

| Tumor Model | Mouse Strain | Administration Route | Dosage (mg/kg) | Dosing Schedule | Reference |

| Colorectal Cancer Patient-Derived Xenograft (PDX) | Immunodeficient Mice | Oral | 300-400 | Once daily for 14 days | [1] |

| - | - | - | - | - | No specific preclinical dosage for this compound in cancer models was found in the search results. |

Note: While a specific dosage for this compound in a mouse cancer model was not explicitly found, the provided data for capecitabine in a colorectal cancer PDX model offers a relevant example of an oral dosing regimen.

Table 2: this compound Clinical Trial Dosage Information

| Clinical Phase | Patient Population | Administration Route | Dosage | Dosing Schedule |

| Phase I | Refractory advanced solid tumors | Intravenous | Dose escalation up to 40 mg | Days 1, 8, and 15 of a 28-day cycle[2] |

Experimental Protocols

General Protocol for In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

This protocol provides a general framework for assessing the efficacy of this compound in a subcutaneous xenograft mouse model. Specific parameters should be optimized for each tumor model and experimental question.

1. Cell Culture and Implantation: